molecular formula C19H22FN5O2 B4993432 1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one

1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one

Cat. No.: B4993432
M. Wt: 371.4 g/mol
InChI Key: HSLSWVSUZHDPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is a complex organic compound that features a combination of fluorophenyl, triazole, piperidine, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction.

    Attachment of the Pyrrolidinone Moiety: The final step involves the coupling of the piperidine derivative with a pyrrolidinone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the piperidine and pyrrolidinone moieties contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A compound with a similar triazole ring structure, used as an antifungal agent.

    Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.

    Indole Derivatives: Compounds with an indole nucleus, which exhibit diverse biological activities.

Uniqueness

1-[2-[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is unique due to its combination of fluorophenyl, triazole, piperidine, and pyrrolidinone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[2-[4-[4-(4-fluorophenyl)triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c20-15-5-3-14(4-6-15)17-12-25(22-21-17)16-7-10-23(11-8-16)19(27)13-24-9-1-2-18(24)26/h3-6,12,16H,1-2,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLSWVSUZHDPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.